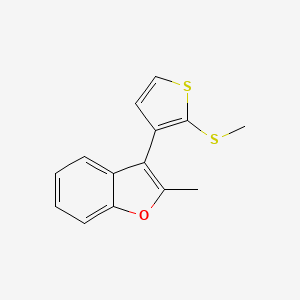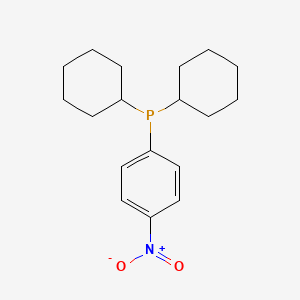
Phosphine, dicyclohexyl(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, dicyclohexyl(4-nitrophenyl)- is an organophosphorus compound with the molecular formula C18H26NO2P and a molecular weight of 319.3783 . This compound is characterized by the presence of a phosphine group bonded to two cyclohexyl groups and a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dicyclohexyl(4-nitrophenyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the addition of P–H to unsaturated compounds, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often include the use of boron-containing reducing agents, such as borane-dimethylsulfide complex, to achieve the desired product .
Industrial Production Methods
Industrial production of phosphine, dicyclohexyl(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, dicyclohexyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., borane-dimethylsulfide complex), and various organometallic reagents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus compounds .
Aplicaciones Científicas De Investigación
Phosphine, dicyclohexyl(4-nitrophenyl)- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of phosphine, dicyclohexyl(4-nitrophenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and facilitating chemical reactions. The pathways involved in its action include the formation of coordination complexes and the activation of substrates for further reactions .
Comparación Con Compuestos Similares
Phosphine, dicyclohexyl(4-nitrophenyl)- can be compared with other similar compounds, such as:
Dicyclohexyl(4-dimethylaminophenyl)phosphine: This compound has a similar structure but with a dimethylamino group instead of a nitro group.
Dicyclohexyl(4-methoxyphenyl)phosphine: This compound features a methoxy group in place of the nitro group.
The uniqueness of phosphine, dicyclohexyl(4-nitrophenyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
40438-56-0 |
|---|---|
Fórmula molecular |
C18H26NO2P |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
dicyclohexyl-(4-nitrophenyl)phosphane |
InChI |
InChI=1S/C18H26NO2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10H2 |
Clave InChI |
YHZDWCGOKROHDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
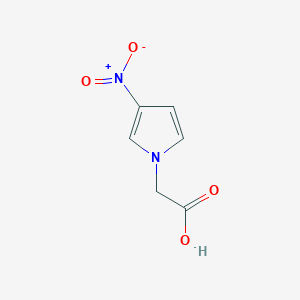
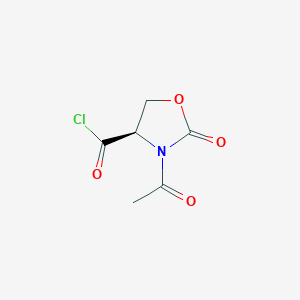
![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)

![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)


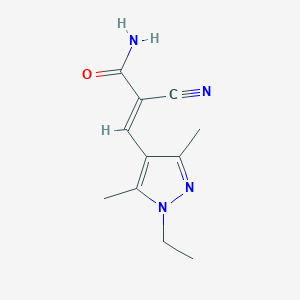
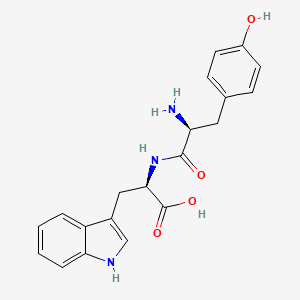
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)

